molecular formula C5H2Br2N2O2 B040219 2,4-Dibromo-3-nitropyridine CAS No. 121263-10-3

2,4-Dibromo-3-nitropyridine

Cat. No. B040219
M. Wt: 281.89 g/mol
InChI Key: JGJXIUCFDVHTST-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-nitropyridine is a chemical compound with notable properties and applications in various fields of chemistry and materials science. Its structure and properties make it an interesting subject for study in molecular and crystal structure analysis.

Synthesis Analysis

  • The synthesis of related nitropyridine compounds often involves steps like substitution, nitration, ammoniation, and oxidation. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through such a process with an overall yield of 60.6% (Fan Kai-qi, 2009).

Molecular Structure Analysis

  • The molecular structures of nitropyridine derivatives, like 2-amino-4-nitropyridine, have been determined using methods like Density Functional Theory (DFT) and compared with X-ray studies. These studies provide valuable insights into the molecular geometry and vibrational properties of such compounds (I. Bryndal et al., 2012).

Chemical Reactions and Properties

  • Nitropyridines undergo various chemical reactions, including the formation of adducts, ring transformations, and reactions with ketones and ammonia. For example, 2-substituted 3-nitropyridines can be synthesized through a ring transformation involving ammonia and enamines derived from ketones (Y. Tohda et al., 1994).

Physical Properties Analysis

  • The physical properties of nitropyridine compounds, such as 2-amino-4-nitropyridine, have been investigated through spectroscopic methods (IR and Raman), revealing details about hydrogen bonding and molecular interactions in the crystal structure (J. Oszust et al., 1997).

Chemical Properties Analysis

  • Studies on the chemical properties of nitropyridine derivatives involve investigations into their vibrational, electronic, NBO (Natural Bond Orbital), and NMR (Nuclear Magnetic Resonance) analyses. These studies provide insights into the electronic properties and reactivity of the compounds (G. Velraj et al., 2015).

Scientific Research Applications

  • Synthesis and Reactions of Nitropyridines

    • Application : Nitropyridines are used in the synthesis of various organic compounds. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
    • Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
    • Results : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
  • Continuous Flow Synthesis of 4-Nitropyridine

    • Application : 4-Nitropyridine, a key intermediate in medicinal products, was successfully prepared from pyridine N-oxide in a two-step approach .
    • Method : Pyridine N-oxide was nitrated with HNO3 and H2SO4 to give 4-nitropyridine N-oxide, followed by reaction with PCl3 to give the final product . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
    • Results : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment, and should not be released into the environment .

properties

IUPAC Name

2,4-dibromo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJXIUCFDVHTST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624535
Record name 2,4-Dibromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-3-nitropyridine

CAS RN

121263-10-3
Record name 2,4-Dibromo-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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